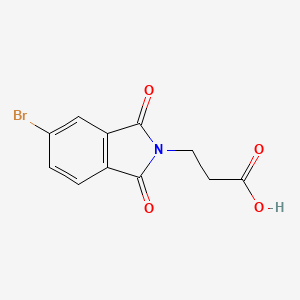
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
Synthetic Precursors and Methodologies
The synthesis of medium-ring heterocycles, such as benzoxazocine and benzoxazonine derivatives, from dihydroisoindolyl precursors demonstrates the utility of bromo-substituted compounds in constructing complex molecular architectures. These methodologies could be adapted for the synthesis of compounds structurally related to 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, showcasing the potential for creating pharmacologically active molecules or materials with unique properties (Bremner & Thirasasana, 1982).
Reactive Extraction Techniques
The extraction of propionic acid using quaternary amine (Aliquat 336) in various diluents highlights the importance of carboxylic acids in the chemical and pharmaceutical industries. While 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is not propionic acid, the methodologies for its separation and purification could be relevant for its handling and use in research contexts (Keshav, Chand, & Wasewar, 2009).
Material Science and Engineering
- Organic Sensitizers for Solar Cells: Organic molecules with specific functional groups, including cyano-acrylic acid derivatives, have been engineered for use as sensitizers in solar cells, demonstrating high conversion efficiencies. This indicates the potential for structurally complex molecules, similar to 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, to contribute to advancements in renewable energy technologies (Kim et al., 2006).
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Wirkmechanismus
Target of Action
The primary target of the compound “3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid” is currently unknown. The compound is used for proteomics research
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. Given its use in proteomics research , it’s plausible that the compound could interact with proteins and potentially influence related biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 211.01° C and a boiling point of 482.6° C at 760 mmHg . Its predicted density is 1.8 g/cm^3 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, its stability at room temperature suggests that it may be sensitive to high temperatures .
Eigenschaften
IUPAC Name |
3-(5-bromo-1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c12-6-1-2-7-8(5-6)11(17)13(10(7)16)4-3-9(14)15/h1-2,5H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXTQVESUHWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2844784.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2844788.png)
![6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-[2-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2844791.png)
![2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2844793.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline](/img/structure/B2844795.png)



![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)
![2-Ethyl-5-((4-isopropylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2844802.png)
